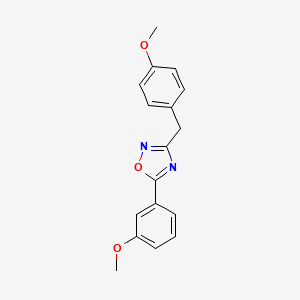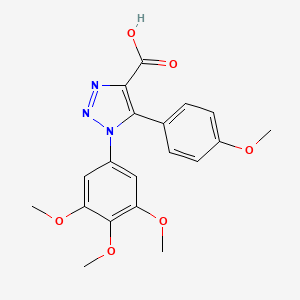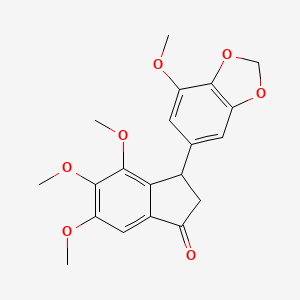![molecular formula C14H12BrNO2 B14942056 6-(bromomethyl)-4,4-dimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione](/img/structure/B14942056.png)
6-(bromomethyl)-4,4-dimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(bromomethyl)-4,4-dimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione is a heterocyclic compound that belongs to the class of quinoline derivatives This compound is characterized by a bromomethyl group attached to the pyrroloquinoline core, which imparts unique chemical properties and reactivity
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(bromomethyl)-4,4-dimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione typically involves the following steps:
-
Formation of the Pyrroloquinoline Core: : The starting material, 4,4-dimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione, is synthesized through a multi-step process involving the cyclization of appropriate precursors. This step often requires the use of strong acids or bases and high temperatures to achieve the desired ring closure.
-
Bromomethylation: The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform, under reflux conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
6-(bromomethyl)-4,4-dimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols, leading to the formation of a wide range of derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form quinoline N-oxides or reduction to yield dihydroquinoline derivatives.
Cyclization Reactions: The bromomethyl group can participate in intramolecular cyclization reactions, forming fused ring systems with potential biological activity.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions include azido, thiocyanato, and amino derivatives, as well as various fused ring systems with enhanced biological properties .
科学的研究の応用
6-(bromomethyl)-4,4-dimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer, antimicrobial, and antiviral agent.
Chemical Biology: Used as a probe to study biological pathways and molecular interactions due to its ability to form covalent bonds with nucleophiles in proteins and nucleic acids.
Material Science: Employed in the synthesis of novel materials with unique electronic and optical properties, useful in the development of sensors and electronic devices.
作用機序
The mechanism of action of 6-(bromomethyl)-4,4-dimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione involves the formation of covalent bonds with nucleophilic sites in biological macromolecules. This interaction can lead to the inhibition of key enzymes and disruption of cellular processes. The compound targets various molecular pathways, including DNA replication, protein synthesis, and signal transduction .
類似化合物との比較
Similar Compounds
4,4-dimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione: Lacks the bromomethyl group, resulting in different reactivity and biological activity.
6-(chloromethyl)-4,4-dimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione: Similar structure but with a chloromethyl group instead of bromomethyl, leading to variations in chemical reactivity and biological effects.
Uniqueness
6-(bromomethyl)-4,4-dimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione is unique due to its bromomethyl group, which enhances its reactivity towards nucleophiles and broadens its range of chemical transformations. This makes it a valuable scaffold for the development of new therapeutic agents and functional materials .
特性
分子式 |
C14H12BrNO2 |
|---|---|
分子量 |
306.15 g/mol |
IUPAC名 |
9-(bromomethyl)-11,11-dimethyl-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraene-2,3-dione |
InChI |
InChI=1S/C14H12BrNO2/c1-14(2)6-8(7-15)9-4-3-5-10-11(9)16(14)13(18)12(10)17/h3-6H,7H2,1-2H3 |
InChIキー |
VGUPYDNRPLDYQF-UHFFFAOYSA-N |
正規SMILES |
CC1(C=C(C2=C3N1C(=O)C(=O)C3=CC=C2)CBr)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[4-(1,2-dimethyl-3,5-dioxo-1,2,4-triazolidin-4-yl)phenyl]-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonamide](/img/structure/B14941978.png)
![N-[1-({2-[(ethoxyacetyl)amino]ethyl}amino)-3-methyl-1-oxobutan-2-yl]-4-methylcyclohexanecarboxamide](/img/structure/B14941983.png)
![2-[6-(5-Chloro-2-fluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]pyrazine](/img/structure/B14941990.png)
![4-(1,3-benzodioxol-5-yl)-3-hydroxy-2-phenyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B14942003.png)
![3-(4-Chlorophenyl)-6-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14942005.png)

![4-[4-(methoxymethyl)-6-methyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]benzonitrile](/img/structure/B14942010.png)

![(1E)-1-(4-chlorobenzylidene)-8-methoxy-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B14942030.png)
![1-[(4-ethoxyphenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]prolinamide](/img/structure/B14942036.png)
![Ethyl 5-[2-hydroxy-4-(4-methoxyphenyl)butan-2-yl]-1,2-oxazole-3-carboxylate](/img/structure/B14942043.png)

![6-Amino-2-ethyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B14942051.png)
